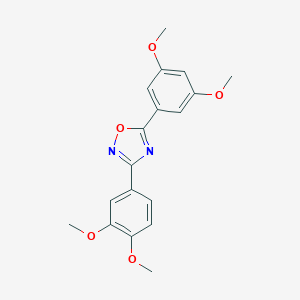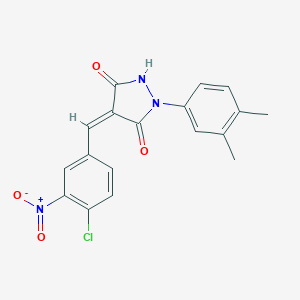![molecular formula C29H27BrClNO6 B301938 (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301938.png)
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BRD3308, is a novel small molecule inhibitor that has been developed for its potential in treating cancer.
Wirkmechanismus
The mechanism of action of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in cancer development and progression. By inhibiting BET proteins, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to induce a range of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of cell cycle progression. In addition, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential in preventing cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its specificity for BET proteins, which allows for the targeted inhibition of these proteins. However, one limitation is that the optimal concentration and exposure time of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
For research on (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid include investigating its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to determine the optimal dosing and treatment schedule for (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in clinical trials. Finally, the development of more potent and selective BET inhibitors may lead to the discovery of more effective cancer treatments.
Synthesemethoden
The synthesis of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves several steps, including the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxyphenylacetic acid, followed by the reaction of the resulting intermediate with 10,11-dihydro-5H-dibenzo[b,f]azepine-5,8-dione. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may be a promising candidate for cancer therapy.
Eigenschaften
Produktname |
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molekularformel |
C29H27BrClNO6 |
Molekulargewicht |
600.9 g/mol |
IUPAC-Name |
2-[9-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H27BrClNO6/c1-37-24-13-17(12-19(31)29(24)38-15-16-8-10-18(30)11-9-16)26-27-20(4-2-6-22(27)33)32(14-25(35)36)21-5-3-7-23(34)28(21)26/h8-13,26H,2-7,14-15H2,1H3,(H,35,36) |
InChI-Schlüssel |
XDXVSYJEDLJJNS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Br |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)



![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)